6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride
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Overview
Description
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1260656-47-0 . It has a molecular weight of 277.5 and its linear formula is C8H6BrClN2O2 . It is an off-white solid and is used in organic syntheses .
Molecular Structure Analysis
The InChI code for this compound is provided in the search results . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is used in organic syntheses . This suggests that it can participate in various chemical reactions depending on the specific synthesis pathway.Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 277.5 and its linear formula is C8H6BrClN2O2 . It is stored at temperatures between 0-5 degrees Celsius . It is slightly soluble in water .Scientific Research Applications
2. Intermediate for Diverse Chemical Syntheses The compound is used as an intermediate in the synthesis of various chemicals, including 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives. It involves cyclization processes and coupling reactions, leading to the production of compounds with potential applications in chemical synthesis and possibly in medicinal chemistry (Stanovnik et al., 2008).
3. Precursor for Polyheterocyclic Compounds This compound is instrumental in creating new polyheterocyclic ring systems, which have shown promise in various fields, including pharmaceuticals. These systems are constructed using 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride as a precursor, reacting with various nucleophiles to form complex structures with potential biological applications (Abdel‐Latif et al., 2019).
4. Synthesis of Biologically Active Scaffolds It plays a crucial role in synthesizing biologically active scaffolds, such as imidazo[1,2-a]pyridine-based heterocycles. These structures are significant due to their potential antibacterial properties and the ability to form various biologically relevant derivatives (Althagafi & Abdel‐Latif, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
It’s known to inhibit rab11a prenylation at a concentration of 25 μm . This suggests that it may interact with its targets by inhibiting certain biochemical processes.
Biochemical Pathways
The inhibition of rab11a prenylation suggests that it may impact the protein prenylation pathway .
Result of Action
It’s known to inhibit rab11a prenylation, which suggests it may have an impact on protein function and cellular processes .
Action Environment
It’s recommended to store the compound at temperatures between 0-5°c , suggesting that temperature may play a role in its stability.
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5;/h1-4H,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAUUSXBNUVVPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C(=O)O)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735175 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-47-0 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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